molecular formula C22H28N2O5 B5102502 2-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-1-(3-nitrophenyl)ethanol

2-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-1-(3-nitrophenyl)ethanol

Cat. No. B5102502
M. Wt: 400.5 g/mol
InChI Key: YSFSWUMHZARBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-1-(3-nitrophenyl)ethanol, commonly known as UMB 425, is a novel compound with potential therapeutic applications. It belongs to the class of beta-arrestin biased agonists and is being researched extensively due to its unique mechanism of action.

Mechanism of Action

UMB 425 acts as a beta-arrestin biased agonist, which means it selectively activates the beta-arrestin pathway while minimizing the activation of the G protein pathway. This unique mechanism of action has several advantages over traditional beta-agonists, including reduced desensitization and tolerance.
Biochemical and Physiological Effects:
UMB 425 has been shown to have several biochemical and physiological effects. It has been shown to increase the production of cAMP, which leads to bronchodilation and relaxation of smooth muscle cells. It also has anti-inflammatory effects, which make it a promising candidate for the treatment of asthma and COPD.

Advantages and Limitations for Lab Experiments

UMB 425 has several advantages for lab experiments. It has a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. It also has reduced desensitization and tolerance, which makes it a better alternative to traditional beta-agonists. However, one of the limitations of UMB 425 is its limited availability, which makes it difficult to conduct large-scale experiments.

Future Directions

There are several future directions for the research on UMB 425. One of the most promising areas of research is its potential therapeutic applications for asthma, COPD, and cardiovascular diseases. Further research is also needed to understand the long-term effects of UMB 425 and its potential side effects. Additionally, research is needed to develop more efficient synthesis methods for UMB 425, which will make it more accessible for large-scale experiments.

Synthesis Methods

The synthesis of UMB 425 involves a series of chemical reactions. The starting material is 3,4-dimethoxyphenylacetonitrile, which is reacted with cyclopentylmagnesium bromide to form 1-(3,4-dimethoxyphenyl)cyclopentylacetonitrile. This intermediate is then reacted with para-nitrobenzyl bromide to form 1-(3-nitrophenyl)-2-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)ethanone. Finally, reduction of the ketone group using sodium borohydride yields UMB 425.

Scientific Research Applications

UMB 425 is being researched extensively for its potential therapeutic applications. It has been shown to have a high affinity for the beta-2 adrenergic receptor and acts as a beta-arrestin biased agonist. This unique mechanism of action makes it a promising candidate for the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.

properties

IUPAC Name

2-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylamino]-1-(3-nitrophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-28-20-9-8-17(13-21(20)29-2)22(10-3-4-11-22)15-23-14-19(25)16-6-5-7-18(12-16)24(26)27/h5-9,12-13,19,23,25H,3-4,10-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFSWUMHZARBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)CNCC(C3=CC(=CC=C3)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.